molecular formula C7H8N4O2 B14336363 8-Ethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 97290-30-7

8-Ethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14336363
CAS No.: 97290-30-7
M. Wt: 180.16 g/mol
InChI Key: MNIKDKWDJXTNON-UHFFFAOYSA-N
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Description

It belongs to the xanthine family, which includes other well-known compounds such as caffeine and theobromine . This compound is characterized by its purine structure, which is a common feature in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of theophylline. One common method is the reaction of theophylline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the 7-position with an ethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydro derivatives .

Scientific Research Applications

8-Ethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of xanthine derivatives.

    Biology: The compound is investigated for its effects on enzyme activity, particularly phosphodiesterases.

    Medicine: Research explores its potential as a bronchodilator and its effects on the central nervous system.

    Industry: It is used in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 8-ethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors and phosphodiesterases. By inhibiting these enzymes, the compound increases the levels of cyclic AMP (cAMP) in cells, leading to various physiological effects such as bronchodilation and increased alertness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific ethyl substitution at the 7-position, which alters its pharmacokinetic and pharmacodynamic properties compared to other xanthine derivatives .

Properties

CAS No.

97290-30-7

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

8-ethyl-3,7-dihydropurine-2,6-dione

InChI

InChI=1S/C7H8N4O2/c1-2-3-8-4-5(9-3)10-7(13)11-6(4)12/h2H2,1H3,(H3,8,9,10,11,12,13)

InChI Key

MNIKDKWDJXTNON-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1)C(=O)NC(=O)N2

Origin of Product

United States

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